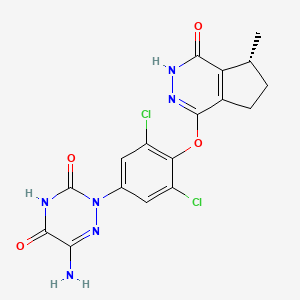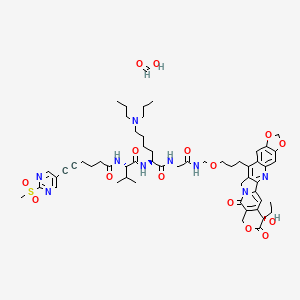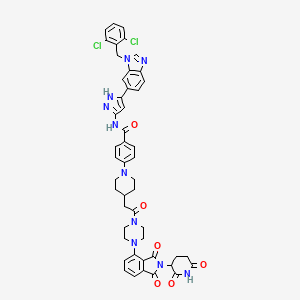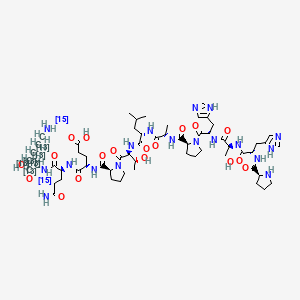
PHSHPALTPEQK-(Lys-13C6,15N2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PHSHPALTPEQK-(Lys-13C6,15N2): is a peptide compound labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling is often used in scientific research to trace and quantify the compound during various processes. The sequence of this peptide is Pro-His-Ser-His-Pro-Ala-Leu-Thr-Pro-Glu-Gln-Lys, with the lysine residue specifically labeled with carbon-13 and nitrogen-15 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PHSHPALTPEQK-(Lys-13C6,15N2) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The isotopically labeled lysine is incorporated at the desired position during the synthesis. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of PHSHPALTPEQK-(Lys-13C6,15N2) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: PHSHPALTPEQK-(Lys-13C6,15N2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids .
科学的研究の応用
Chemistry: PHSHPALTPEQK-(Lys-13C6,15N2) is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. The stable isotopes allow for precise quantification and tracking of the peptide .
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme kinetics, and cellular uptake. The isotopic labeling helps in distinguishing the peptide from endogenous compounds .
Medicine: In medical research, PHSHPALTPEQK-(Lys-13C6,15N2) is used in drug development and pharmacokinetic studies. The stable isotopes provide valuable information on the distribution, metabolism, and excretion of the peptide .
Industry: Industrially, this peptide is used in the development of diagnostic assays and therapeutic agents.
作用機序
The mechanism of action of PHSHPALTPEQK-(Lys-13C6,15N2) depends on its specific application. Generally, the peptide interacts with its molecular targets through binding interactions, which can include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The stable isotopes do not alter the peptide’s biological activity but allow for precise tracking and quantification .
類似化合物との比較
PHSHPALTPEQK-(Lys-12C,14N): The non-labeled version of the peptide.
PHSHPALTPEQK-(Lys-2H): A deuterium-labeled version.
PHSHPALTPEQK-(Lys-13C,14N): Labeled with carbon-13 but not nitrogen-15
Uniqueness: PHSHPALTPEQK-(Lys-13C6,15N2) is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in research applications compared to single-labeled or non-labeled versions .
特性
分子式 |
C59H92N18O18 |
|---|---|
分子量 |
1349.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C59H92N18O18/c1-30(2)22-39(53(88)75-47(32(4)79)58(93)77-21-9-13-44(77)56(91)69-37(15-17-46(81)82)50(85)68-36(14-16-45(61)80)51(86)70-38(59(94)95)10-5-6-18-60)71-48(83)31(3)67-55(90)43-12-8-20-76(43)57(92)41(24-34-26-63-29-66-34)73-54(89)42(27-78)74-52(87)40(23-33-25-62-28-65-33)72-49(84)35-11-7-19-64-35/h25-26,28-32,35-44,47,64,78-79H,5-24,27,60H2,1-4H3,(H2,61,80)(H,62,65)(H,63,66)(H,67,90)(H,68,85)(H,69,91)(H,70,86)(H,71,83)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,81,82)(H,94,95)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1/i5+1,6+1,10+1,18+1,38+1,59+1,60+1,70+1 |
InChIキー |
VVVLENVWNAABPY-LDSCYASTSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


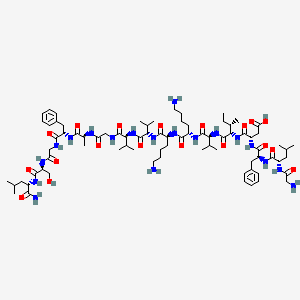
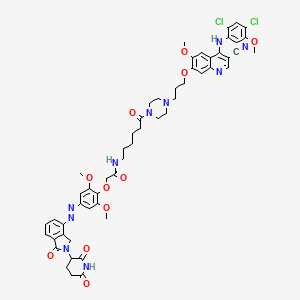
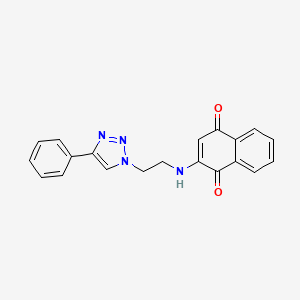
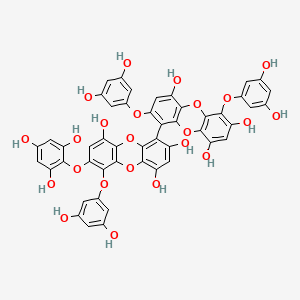
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
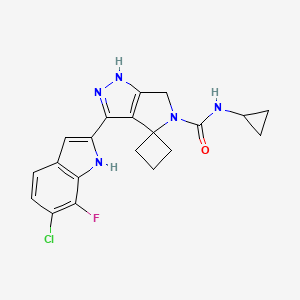

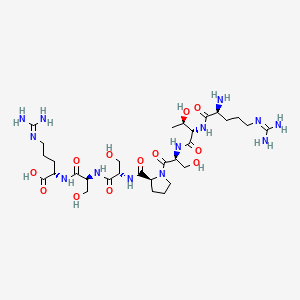
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
